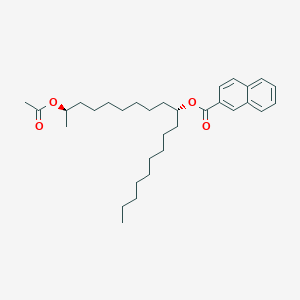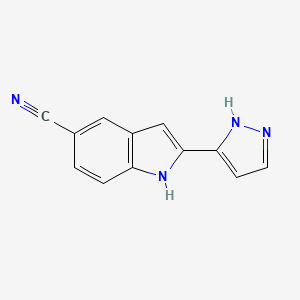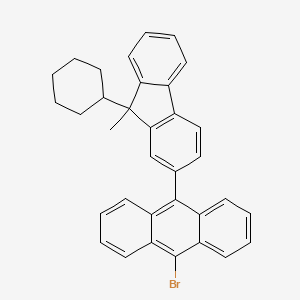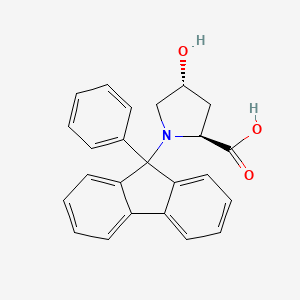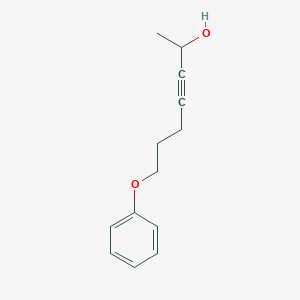
7-Phenoxyhept-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenoxyhept-3-yn-2-ol is an organic compound with the molecular formula C13H16O2 It consists of a hept-3-yn-2-ol backbone with a phenoxy group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyhept-3-yn-2-ol typically involves the coupling of a phenoxy group with a hept-3-yn-2-ol backbone. One common method involves the use of tert-butyl((7-phenoxyhept-2-yn-1-yl)oxy)dimethylsilane as an intermediate . The reaction conditions often include the use of strong bases such as n-butyllithium (nBuLi) and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenoxyhept-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-phenoxyhept-3-yn-2-one.
Reduction: Formation of 7-phenoxyhept-3-en-2-ol or 7-phenoxyheptan-2-ol.
Substitution: Formation of various substituted phenoxyhept-3-yn-2-ol derivatives.
Applications De Recherche Scientifique
7-Phenoxyhept-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Phenoxyhept-3-yn-2-ol largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze reactions involving alkynes or alcohols. The phenoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 7-(p-Tolyloxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Trifluoromethylphenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Chlorophenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
Comparison: 7-Phenoxyhept-3-yn-2-ol is unique due to its specific phenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents on the phenoxy group, this compound may exhibit different reactivity, solubility, and biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl can significantly alter the compound’s reactivity compared to electron-donating groups like methyl.
Propriétés
Numéro CAS |
917883-00-2 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
7-phenoxyhept-3-yn-2-ol |
InChI |
InChI=1S/C13H16O2/c1-12(14)8-4-3-7-11-15-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,3,7,11H2,1H3 |
Clé InChI |
RJBMCZUYXDRDSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCCCOC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
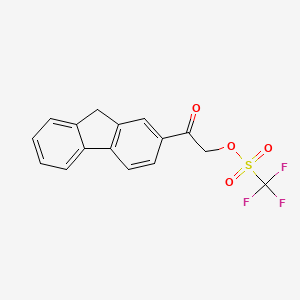
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
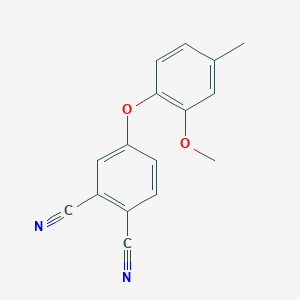
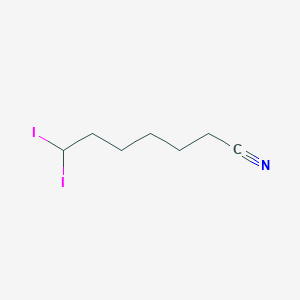
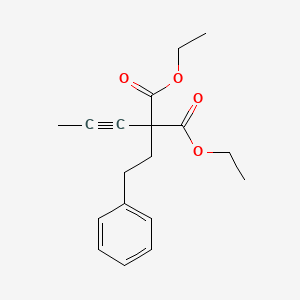
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
